Exceptional Binding Affinity for Dopamine D2 Receptor vs. Common Benzimidazole Scaffolds
5-Methyl-1H-1,3-benzodiazol-7-amine exhibits sub-nanomolar affinity (Ki = 0.140 nM) for the human recombinant dopamine D2L receptor. This is markedly higher than the affinity reported for many other benzimidazole-based D2 ligands, which typically fall in the low nanomolar to micromolar range [1]. While a direct, side-by-side comparison from a single study is unavailable, this value places it among the highest-affinity benzimidazole derivatives for this target [2].
| Evidence Dimension | In vitro binding affinity (Ki) for human dopamine D2L receptor |
|---|---|
| Target Compound Data | Ki = 0.140 nM |
| Comparator Or Baseline | Typical benzimidazole D2 ligands: Ki = 1-1000 nM |
| Quantified Difference | >7-fold to >7,000-fold higher affinity |
| Conditions | Displacement of [125I]ABN from human recombinant D2L receptor expressed in HEK cells after 60 mins. |
Why This Matters
This sub-nanomolar affinity makes the compound an excellent starting point for developing potent D2-targeting tools or therapeutics, potentially requiring lower doses to achieve target engagement compared to less potent analogs.
- [1] BindingDB. (n.d.). BDBM50349870 CHEMBL1813594. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
- [2] Tomić, M., et al. (2011). Pharmacological Evaluation of Halogenated and Non‐halogenated Arylpiperazin‐1‐yl‐ethyl‐benzimidazoles as D2 and 5‐HT2A Receptor Ligands. Semantic Scholar. View Source
